![molecular formula C25H22O4 B5231298 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as BDP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the class of cyclobutane carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have antibacterial activity against a wide range of bacterial strains.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have antibacterial activity. This compound has also been found to have a protective effect on the liver and kidneys. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in lab experiments is its unique chemical properties. This compound has been found to exhibit a wide range of biological activities, making it a versatile compound for scientific research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its biological effects. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One area of interest is the development of new drugs based on the structure of this compound. This compound has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial activities, making it a promising candidate for the development of new therapeutics.
Another area of interest is the investigation of the mechanism of action of this compound. Understanding how this compound exerts its biological effects could lead to the development of more effective drugs based on its structure.
Finally, there is a need for further research on the potential side effects of this compound. While this compound has been found to be relatively safe in lab experiments, more research is needed to determine its long-term effects on human health.
Synthesemethoden
The synthesis of 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves the reaction of 1,3-diphenylcyclobutane-1,3-dicarboxylic acid with benzyl chloroformate in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a yield of around 70%. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has been used in the development of new drugs for the treatment of various diseases. It has also been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,4-diphenyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c26-24(27)22-20(18-12-6-2-7-13-18)23(21(22)19-14-8-3-9-15-19)25(28)29-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGDSIWEUDLNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

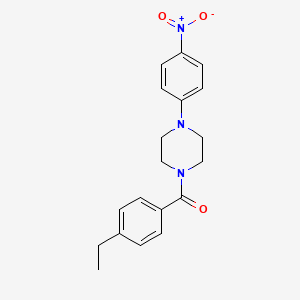
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
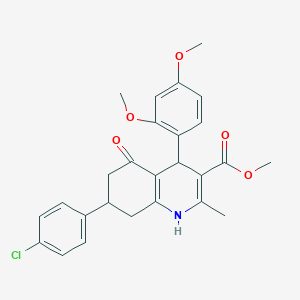
![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

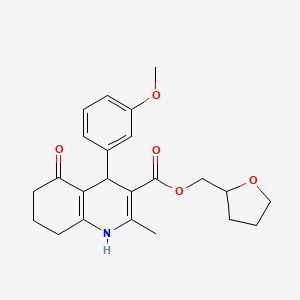
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
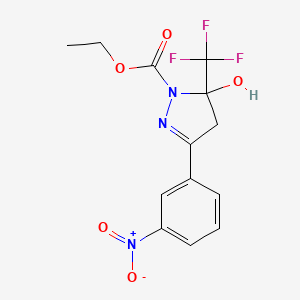

![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
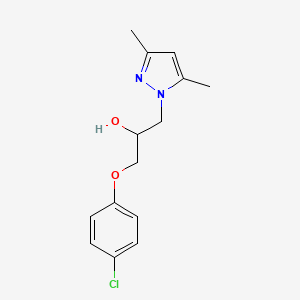
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
